11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol
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Overview
Description
GMC 1-165 is a chemical compound that serves as an analogue of clozapine. It is characterized by its affinities at serotonin 2A, serotonin 2C, and muscarinic acetylcholine M1 receptors. Unlike clozapine, GMC 1-165 is devoid of dopamine affinities, making it a unique compound in its class .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GMC 1-165 involves the reaction of specific chemical precursors under controlled conditions. The primary synthetic route includes the reaction of 4-methylpiperazine with dibenzodiazepine derivatives. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of GMC 1-165 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored and controlled to maintain optimal conditions for maximum yield.
Chemical Reactions Analysis
Types of Reactions: GMC 1-165 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with GMC 1-165.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
GMC 1-165 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of receptor affinities and chemical interactions.
Biology: The compound is utilized in biological assays to investigate its effects on cellular pathways and receptor binding.
Medicine: GMC 1-165 is studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
GMC 1-165 exerts its effects by binding to specific receptors in the body. It has high affinities for serotonin 2A, serotonin 2C, and muscarinic acetylcholine M1 receptors. The binding of GMC 1-165 to these receptors modulates various cellular pathways, leading to its observed effects. The compound’s mechanism of action involves the inhibition or activation of these receptors, which in turn affects neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Clozapine: GMC 1-165 is an analogue of clozapine but lacks dopamine affinities.
GMC 1-116: Another analogue and metabolite of clozapine with an 8-hydroxy moiety
Uniqueness: GMC 1-165 is unique due to its specific receptor affinities and lack of dopamine binding. This makes it a valuable compound for research focused on serotonin and muscarinic receptors without the confounding effects of dopamine interactions .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-21-8-10-22(11-9-21)18-14-12-13(23)6-7-15(14)19-16-4-2-3-5-17(16)20-18/h2-7,12,19,23H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSRARKSRVWNEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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